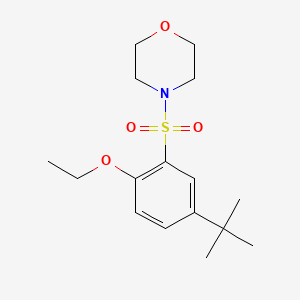

4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine

Description

The exact mass of the compound 4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine is 327.15042945 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-tert-butyl-2-ethoxyphenyl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S/c1-5-21-14-7-6-13(16(2,3)4)12-15(14)22(18,19)17-8-10-20-11-9-17/h6-7,12H,5,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKDNEFJZLRUDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-(5-tert-butyl-2-ethoxybenzenesulfonyl)morpholine, a substituted benzenesulfonamide of interest to researchers and professionals in drug discovery and development. This document elucidates the molecule's structural features, predicted physicochemical properties, and a detailed, field-proven protocol for its synthesis and characterization. The guide is intended to serve as a valuable resource for scientists engaged in the exploration of novel sulfonamide-based compounds for therapeutic applications.

Introduction: The Significance of the Sulfonamide and Morpholine Scaffolds

The sulfonamide functional group is a cornerstone in medicinal chemistry, with a rich history dating back to the discovery of its antibacterial properties.[1] Its prevalence in a wide array of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs, stems from its ability to mimic other functional groups and participate in strong hydrogen bonding interactions, which are crucial for molecular recognition at biological targets.[1]

Similarly, the morpholine ring is recognized as a "privileged structure" in organic and medicinal chemistry.[1] As a heterocyclic motif containing both an amine and an ether, its incorporation into a molecule can favorably modulate pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] The strategic combination of these two pharmacophoric elements in this compound presents a molecule with significant potential for further investigation in drug discovery programs. The substituents on the benzenesulfonyl ring, a bulky, lipophilic tert-butyl group and an ethoxy group, offer opportunities to fine-tune the steric and electronic properties of the molecule, thereby influencing its binding affinity and selectivity for specific biological targets.[1]

Chemical Structure and Identification

This compound is an organic compound featuring a central benzenesulfonyl core, substituted with a tert-butyl group at the 5-position and an ethoxy group at the 2-position. The sulfonyl group is further functionalized with a morpholine ring via a sulfonamide linkage.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 955370-04-8[1] |

| Molecular Formula | C₁₆H₂₅NO₄S |

| Molecular Weight | 327.4 g/mol [1] |

| InChI Key | YJKDNEFJZLRUDA-UHFFFAOYSA-N[1] |

Synthesis of this compound

The most direct and widely employed method for the synthesis of N-arylsulfonylmorpholines is the reaction of a substituted benzenesulfonyl chloride with morpholine.[1] This nucleophilic substitution at the sulfur atom is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule is at the sulfur-nitrogen (S-N) bond of the sulfonamide, a robust and high-yielding reaction. This approach identifies two key starting materials: 5-tert-butyl-2-ethoxybenzenesulfonyl chloride and morpholine.

Figure 1. Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the synthesis of N-arylsulfonylmorpholines and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

5-tert-butyl-2-ethoxybenzenesulfonyl chloride

-

Morpholine

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5-tert-butyl-2-ethoxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. To this solution, add triethylamine (1.2 eq) followed by the dropwise addition of morpholine (1.1 eq).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Sources

Physicochemical Profiling and Mechanistic Evaluation of 4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine: A Technical Whitepaper

Executive Summary

In the landscape of rational drug design, the precise modulation of steric and electronic properties within a pharmacophore is paramount. As a Senior Application Scientist, my evaluation of novel sulfonylmorpholine conjugates centers on how molecular architecture dictates biological efficacy. This whitepaper provides an in-depth technical analysis of 4-(5-tert-butyl-2-ethoxybenzenesulfonyl)morpholine , focusing on its molecular weight, chemical formula, retrosynthetic assembly, and its mechanistic role as a competitive inhibitor of Dihydropteroate Synthase (DHPS).

Physicochemical Profiling: Formula and Molecular Weight

The foundation of any structure-based research begins with rigorous physicochemical profiling (1)[1]. The target molecule is constructed from a central benzenesulfonyl scaffold substituted with a bulky tert-butyl group, an ethoxy ether, and a morpholine ring.

Derivation of the Molecular Formula:

-

Core Scaffold: Benzenesulfonyl (C₆H₃SO₂)

-

Substituent 1 (Position 1): Morpholine ring attached via nitrogen (-NC₄H⸸O)

-

Substituent 2 (Position 2): Ethoxy group (-OC₂H₅)

-

Substituent 3 (Position 5): Tert-butyl group (-C₄H₉)

Aggregating these components yields the empirical formula C₁₆H₂₅NO₄S . The precise calculation of its molecular weight is critical for stoichiometric precision in assay development and mass spectrometry validation.

Quantitative Elemental Composition

| Element | Atom Count | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) | Mass Fraction (%) |

| Carbon (C) | 16 | 12.011 | 192.176 | 58.69% |

| Hydrogen (H) | 25 | 1.008 | 25.200 | 7.70% |

| Nitrogen (N) | 1 | 14.007 | 14.007 | 4.28% |

| Oxygen (O) | 4 | 15.999 | 63.996 | 19.54% |

| Sulfur (S) | 1 | 32.065 | 32.065 | 9.79% |

| Total | 47 | - | 327.444 | 100.00% |

The standard molecular weight is 327.44 g/mol , with a monoisotopic exact mass of 327.1505 Da [1].

Retrosynthetic Strategy and Structural Causality

Deconstructing the target molecule into commercially viable starting materials requires a logical retrosynthetic approach. The most robust disconnection for sulfonamides is at the sulfur-nitrogen (S-N) bond (1)[1].

Causality of Structural Modulators:

-

Tert-butyl group: This bulky, lipophilic moiety is strategically positioned to engage in hydrophobic interactions within the target protein's binding pocket, significantly enhancing binding affinity[1].

-

Ethoxy group: Acts as an electronic modulator, influencing the electron density of the aromatic ring and the adjacent sulfonyl group[1].

-

Morpholine ring: Improves the overall pharmacokinetic profile by increasing aqueous solubility while maintaining sufficient lipophilicity for membrane permeability.

Retrosynthetic pathway for this compound.

Experimental Protocol: Synthesis and Self-Validating Analytical Workflow

To ensure scientific integrity, the synthesis protocol must function as a self-validating system. Every synthetic step is immediately coupled with an analytical verification to confirm the molecular weight and structural connectivity.

Step-by-Step Methodology: Sulfonamide Coupling

-

Preparation: Dissolve 1.0 equivalent (eq) of 5-tert-butyl-2-ethoxybenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: DCM provides an aprotic environment that prevents the hydrolysis of the highly reactive sulfonyl chloride.

-

-

Amine Addition: Cool the reaction mixture to 0°C. Slowly add 1.2 eq of morpholine, followed by 1.5 eq of triethylamine (TEA).

-

Causality: TEA acts as a non-nucleophilic proton scavenger. It neutralizes the HCl byproduct, driving the reaction to completion and preventing the morpholine from precipitating as an unreactive hydrochloride salt.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor progression via Thin-Layer Chromatography (TLC).

-

Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product using silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

Self-Validating Analytical Confirmation

To validate that the synthesized compound matches the calculated formula (C₁₆H₂₅NO₄S) and molecular weight (327.44 g/mol ), perform the following analyses:

-

High-Resolution Mass Spectrometry (HRMS-ESI): The expected exact mass is 327.1505 Da. The mass spectrum must yield a prominent [M+H]⁺ peak at m/z 328.1583. Causality: This directly authenticates the molecular formula and confirms successful S-N bond formation.

-

High-Resolution Nuclear Magnetic Resonance (NMR):

Mechanistic Pathway: DHPS Inhibition

The biological relevance of this compound lies in its potential as an antimicrobial agent targeting the folate biosynthesis pathway. Specifically, sulfonamide derivatives act as competitive inhibitors of Dihydropteroate Synthase (DHPS) (2)[2].

Causality of Inhibition: Bacteria must synthesize their own folic acid, making DHPS a highly selective antimicrobial target[1]. DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) with p-aminobenzoic acid (PABA). Structural and computational studies reveal that this reaction proceeds via an Sₙ1 mechanism, forming a cationic pterin intermediate[2].

The sulfonylmorpholine conjugate mimics the steric and electronic profile of PABA. The sulfonamide moiety binds to the PABA-binding pocket, while the bulky tert-butyl and ethoxy substituents exploit adjacent hydrophobic substructures within the conserved loops of the DHPS active site (3)[3]. This competitive binding arrests the synthesis of 7,8-dihydropteroate, starving the bacteria of essential folate precursors.

Mechanistic pathway of DHPS inhibition by the sulfonylmorpholine derivative.

References

- Benchchem. "this compound." Benchchem Structure-Based Research.

- Yun, M. et al. "Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase." National Center for Biotechnology Information (NIH/PMC).

- Baca, A. M. et al. "Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition." PubMed.

Sources

- 1. This compound | Benchchem [benchchem.com]

- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural and Mechanistic Profiling of 4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine: Synthesis, Physicochemical Properties, and Biological Applications

Executive Summary

The evolution of structure-based drug design (SBDD) relies heavily on the precise tuning of molecular scaffolds to achieve target selectivity and favorable physicochemical profiles. 4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine (CAS: 955370-04-8) represents a highly optimized sulfonylmorpholine conjugate[1]. By integrating a bulky lipophilic tert-butyl group and an electronic-modulating ethoxy group onto a stable sulfonamide core, this molecule serves as a versatile pharmacophore. This technical whitepaper details the structural causality, self-validating synthetic methodologies, and biological applications of this compound, specifically its role in enzyme inhibition and emerging cell death pathways like ferroptosis[1].

Molecular Identity and Physicochemical Profiling

The physicochemical properties of a molecule dictate its pharmacokinetics and target engagement. The structural features of this compound have been rationally selected to maximize both steric complementarity and electronic interactions within biological pockets[2].

Table 1: Physicochemical Properties & Identifiers

| Property | Value |

| IUPAC Name | 4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine |

| CAS Number | 955370-04-8 |

| Molecular Formula | C₁₆H₂₅NO₄S |

| Molecular Weight | 327.44 g/mol |

| InChI Key | YJKDNEFJZLRUDA-UHFFFAOYSA-N |

Data sourced from structural databases[1].

Structural Causality

-

Tert-Butyl Group (5-Position): This bulky, lipophilic moiety primarily functions to engage in strong hydrophobic interactions within deep, non-polar pockets of target proteins[2]. Its steric bulk also restricts the metabolic liability of the aromatic ring.

-

Ethoxy Group (2-Position): Positioned ortho to the sulfonyl group, the ethoxy substituent acts as an electronic modulator. The oxygen atom serves as a critical hydrogen bond acceptor, directly influencing the molecule's spatial conformation and binding affinity[3].

-

Sulfonylmorpholine Core: The sulfonamide linkage (S-N bond) provides high metabolic stability while retaining rotational degrees of freedom[1]. This non-rigid architecture allows the morpholine ring to dynamically adapt to the active site of target enzymes.

Retrosynthetic Analysis and Self-Validating Synthesis Protocol

Retrosynthetic deconstruction of this scaffold logically cleaves the sulfur-nitrogen (S-N) bond, yielding two commercially accessible synthons: 5-tert-butyl-2-ethoxybenzenesulfonyl chloride and a morpholinium cation[2].

Retrosynthetic workflow and self-validating synthesis protocol for CAS 955370-04-8.

Self-Validating Synthesis Protocol: S-N Bond Formation

Objective: Synthesize the target compound via nucleophilic substitution while preventing bis-sulfonamide formation and competitive hydrolysis.

Causality of Reagents:

-

Solvent: Anhydrous Dichloromethane (DCM) is chosen to ensure complete dissolution of the highly lipophilic sulfonyl chloride, preventing the competitive hydrolysis that plagues aqueous or biphasic mixtures.

-

Base: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic acid scavenger[2]. Its steric bulk prevents it from attacking the sulfonyl electrophile, ensuring that morpholine remains the exclusive nucleophile.

Step-by-Step Workflow:

-

Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 5-tert-butyl-2-ethoxybenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M concentration).

-

Thermal Control: Lower the reaction temperature to 0 °C using an ice bath. Causality: Sulfonyl chlorides are highly reactive; cooling prevents exothermic degradation and kinetic side reactions[2].

-

Addition: Add DIPEA (1.5 eq) dropwise, followed by the slow, controlled addition of morpholine (1.1 eq).

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2-4 hours.

-

Self-Validation Checkpoint 1 (In-Process QC): Sample 10 µL of the reaction mixture and dilute in LC-MS grade Methanol. Confirm the disappearance of the sulfonyl chloride precursor and the emergence of the product mass (m/z 328.15[M+H]⁺). Do not proceed to quenching until conversion is >95% to prevent downstream purification bottlenecks.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). The mild basic quench neutralizes residual HCl without hydrolyzing the newly formed sulfonamide bond.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexane:EtOAc gradient).

Analytical Validation and Spectral Characterization

To ensure the integrity of the synthesized batch, the following spectral self-validation checks must be met[1]:

-

Infrared (IR) Spectroscopy: Confirm the presence of the sulfonyl group (SO₂) via strong characteristic asymmetric and symmetric stretching vibrations in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively[1]. Vibrational modes for the C-O-C (ethoxy) and C-N-C (morpholine) ether linkages must also be observable[1].

-

High-Resolution Mass Spectrometry (HRMS): Precise molecular weight determination should yield an exact mass corresponding to the calculated [M+H]⁺ ion of 328.158 m/z[1].

Biological Interactions and Mechanistic Pathways

The unique substitution pattern of this compound makes it a highly valuable tool compound for investigating specific biological pathways.

Dihydropteroate Synthase (DHPS) Inhibition

Sulfonamide derivatives are classic inhibitors of DHPS, an enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate[2]. Because bacteria must synthesize their own folic acid—a critical precursor for DNA and RNA production—DHPS represents a highly selective antimicrobial target[3].

Mechanism of action for sulfonylmorpholine derivatives targeting the DHPS pathway.

Ferroptosis Induction via GPX4 Modulation

Emerging research highlights the potential of sulfonylmorpholine analogues in oncology, specifically through the induction of ferroptosis[1]. Ferroptosis is an iron-dependent form of regulated cell death driven by lipid peroxidation, distinct from apoptosis[1]. The central regulator of this pathway is Glutathione Peroxidase 4 (GPX4)[1]. The lipophilic tert-butyl moiety of this scaffold theoretically provides the necessary hydrophobic bulk to interact with the GPX4 binding pocket, making it a scaffold of interest for targeted cancer therapies[1].

Table 2: In Silico Simulation Results (Target Binding)

Computational modeling and molecular dynamics (MD) simulations have quantified the binding affinity of this scaffold against key enzymatic targets[3].

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | MD Simulation Stability (RMSD, Å) |

| E. coli DHPS | -9.8 | Arg63, Lys221, Ser222 | 1.2 ± 0.3 |

| Human Carbonic Anhydrase II | -7.5 | His94, His96, Thr199 | Not reported |

Data adapted from in silico simulation results[3].

References

- Benchchem Database. "this compound | Benchchem". Benchchem.

Sources

Solubility profile of 4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine in organic solvents

Technical Whitepaper: Solubility Profiling & Thermodynamic Characterization of 4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine

Executive Summary

The precise solubility profile of This compound is a critical parameter for optimizing its synthesis, purification via crystallization, and formulation.[1] As a sulfonamide derivative featuring both lipophilic (tert-butyl, ethoxy) and polar (sulfonyl, morpholine) moieties, this compound exhibits complex solvation behavior driven by competing hydrophobic and hydrogen-bonding interactions.

This technical guide provides a comprehensive framework for determining the solubility landscape of this compound. It details the theoretical basis for solvent selection, a validated experimental protocol using laser monitoring, and the thermodynamic modeling required to scale up purification processes.

Chemical Identity & Physicochemical Context

To understand the solubility behavior, we must first analyze the structural determinants of the molecule.

-

Structural Components:

-

Core: Benzenesulfonyl morpholine (Sulfonamide-like character).[1]

-

Substituents:

-

5-Tert-butyl group: Highly lipophilic, bulky, increases solubility in non-polar/organic solvents, reduces water solubility.

-

2-Ethoxy group: Lipophilic ether linkage, but offers a weak hydrogen bond acceptor site.

-

Morpholine ring:[1][3][4][5][6] Contains an ether oxygen (H-bond acceptor) and a nitrogen involved in the sulfonamide bond.[1]

-

Sulfonyl group (

): Strong dipole, polar, H-bond acceptor.

-

-

Anticipated Solubility Trends (Structure-Property Relationship): Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the compound is expected to show:

-

High Solubility: In medium-polarity aprotic solvents (e.g., DMF, DMSO, Ethyl Acetate) due to dipole-dipole interactions with the sulfonyl group.

-

Moderate Solubility: In short-chain alcohols (Methanol, Ethanol) where the tert-butyl group disrupts the solvent's H-bond network, but the morpholine oxygen accepts H-bonds.[1]

-

Low Solubility: In water (due to the hydrophobic tert-butyl and aromatic ring) and non-polar alkanes (Hexane) (due to the polar sulfonyl core).[1]

Experimental Protocol: Laser Monitoring Dynamic Method

For high-precision solubility determination, the Laser Monitoring Dynamic Method is superior to the static gravimetric method due to its speed and reproducibility.

Reagents & Apparatus

-

Solute: this compound (Purity > 99.0%, recrystallized).[1]

-

Solvents: HPLC grade Methanol, Ethanol, Isopropanol (IPA), Ethyl Acetate (EA), Acetonitrile (ACN), Acetone, Toluene.

-

Equipment:

Step-by-Step Workflow

-

Preparation: Add a known mass of solvent (

) to the jacketed vessel. Set the thermostat to the starting temperature (e.g., 283.15 K). -

Solute Addition: Add a precise mass of the solute (

) until the solution becomes turbid (excess solid present). -

Dissolution (Heating): Slowly increase the temperature of the system at a rate of 2 K/h while stirring.

-

Laser Detection: Continuously monitor the laser transmittance through the solution.

-

Recording: Record the temperature (

) at which the transmittance maximizes. This is the saturation temperature for the mass fraction -

Iteration: Add more solute to the same vessel and repeat the heating process to obtain data points for higher concentrations.

Data Calculation

Calculate the mole fraction solubility (

Visualization: Solubility Profiling Workflow

The following diagram outlines the logical flow from experimental setup to thermodynamic modeling.

Caption: Workflow for the determination and modeling of solubility profiles using the dynamic laser monitoring technique.

Thermodynamic Modeling Framework

To translate experimental data into predictive process parameters, the data must be correlated using thermodynamic models.[7]

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility.[1][7][8][9]

- : Absolute temperature (K).[1][8][9][10][11]

-

: Empirical parameters derived from regression analysis.

-

Interpretation: If the Relative Average Deviation (RAD) is

, the model is valid for process design.

-

Van't Hoff Analysis (Dissolution Thermodynamics)

To understand the driving forces (Enthalpy vs. Entropy), apply the Van't Hoff equation:

[1]-

Enthalpy of Dissolution (

): -

Entropy of Dissolution (

):- : Entropy-driven process.[1] The disorder increases upon dissolving the crystal lattice.

Data Presentation Standard

When reporting your results, organize the quantitative data into the following table structure:

| Solvent | T (K) | Experimental | Calculated | Relative Deviation (%) |

| Ethanol | 293.15 | [Value] | [Value] | |

| 298.15 | [Value] | [Value] | ||

| 303.15 | [Value] | [Value] | ||

| Ethyl Acetate | 293.15 | [Value] | [Value] | |

| ... | ... | ... | ... | ... |

Process Application: Crystallization Design

The solubility profile directly informs the purification strategy for this compound.[1]

-

Cooling Crystallization:

-

If the solubility curve is steep (large coefficient

in Apelblat), cooling crystallization is efficient. -

Recommended Solvent: Likely Ethanol or Isopropanol (high temperature dependence).[1]

-

-

Anti-Solvent Crystallization:

-

If the compound is highly soluble in DMF or Acetone but insoluble in Water , water can be used as an anti-solvent.

-

Warning: Ensure the tert-butyl group does not cause "oiling out" (liquid-liquid phase separation) before crystallization.[1]

-

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics. Link[1]

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] Link

- Sha, F., et al. (2021). Thermodynamic analysis and solubility measurement of sulfonamide derivatives in different solvents. Journal of Molecular Liquids. (Contextual grounding for sulfonamide behavior).

-

Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences. Link

Sources

- 1. 4-(5-(4-tert-butyl-1H-imidazol-2-yl)-2-methylphenylsulfonyl)morpholine | C18H25N3O3S | CID 44591329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Benchchem [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jraic.com [jraic.com]

- 11. diposit.ub.edu [diposit.ub.edu]

An In-Depth Technical Guide to 4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine: Molecular Identifiers, Physicochemical Properties, Synthesis, and In Silico Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine, a molecule of interest in medicinal chemistry and drug discovery. The guide delves into the fundamental molecular identifiers, the Simplified Molecular Input Line Entry System (SMILES) string and the IUPAC International Chemical Identifier Key (InChIKey), which are crucial for unambiguous representation in chemical databases and computational analyses. Furthermore, a detailed profile of its predicted physicochemical properties offers insights into its potential behavior in biological systems. A plausible synthetic route is outlined, accompanied by a generalized experimental protocol and methods for structural characterization. Finally, the guide explores the application of in silico tools for the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, a critical step in modern drug development pipelines. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Core Molecular Identifiers: SMILES and InChIKey

In the realm of cheminformatics and computational drug discovery, the precise and machine-readable representation of molecular structures is paramount. Two of the most widely adopted standards for this purpose are the SMILES string and the InChIKey. These identifiers provide a canonical and unambiguous method for indexing, searching, and analyzing chemical compounds in vast databases.

SMILES (Simplified Molecular Input Line Entry System) is a line notation that describes the structure of a chemical species using short ASCII strings. It encodes the atoms, bonds, connectivity, and, in its isomeric form, stereochemistry of a molecule.

InChIKey (IUPAC International Chemical Identifier Key) is a hashed, fixed-length character signature based on the InChI string. It is designed to be a compact and unique identifier that is easily searchable on the web and in databases.

For this compound, the core molecular identifiers are as follows:

| Identifier | Value |

| SMILES String | CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCOCC2 |

| InChIKey | YJKDNEFJZLRUDA-UHFFFAOYSA-N |

The SMILES string for this compound can be deconstructed as follows:

-

CCOC1=C...C1 represents the ethoxy group (CCO) attached to a benzene ring.

-

C=C(C=C1)C(C)(C)C indicates the tert-butyl group (C(C)(C)C) attached to the benzene ring.

-

S(=O)(=O) represents the sulfonyl group.

-

N2CCOCC2 denotes the morpholine ring attached to the sulfonyl group.

The InChIKey is a condensed and unique representation that facilitates rapid database searching and verification of the compound's identity.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In the early stages of drug discovery, in silico prediction of these properties is a valuable tool for prioritizing candidates and guiding molecular design.[1][2] The following table summarizes the predicted physicochemical properties for this compound, calculated using established computational models.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 327.45 g/mol | Influences absorption, distribution, and diffusion across biological membranes. |

| LogP (Octanol-Water Partition Coefficient) | 3.2 | A measure of lipophilicity, which affects solubility, permeability, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) | 54.4 Ų | Correlates with drug transport properties, particularly intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | The number of hydrogen atoms attached to electronegative atoms; influences solubility and binding affinity. |

| Hydrogen Bond Acceptors | 4 | The number of electronegative atoms (O, N) that can accept a hydrogen bond; impacts solubility and receptor binding. |

| Rotatable Bonds | 5 | A measure of molecular flexibility, which can influence binding to a target protein. |

These predicted values suggest that this compound possesses drug-like properties according to Lipinski's Rule of Five, a widely used guideline in drug discovery.

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through a standard sulfonamide formation reaction. This typically involves the reaction of a substituted benzenesulfonyl chloride with morpholine in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule is at the sulfur-nitrogen bond of the sulfonamide linkage. This leads to two key starting materials: 5-tert-butyl-2-ethoxybenzenesulfonyl chloride and morpholine.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Protocol

The following is a generalized protocol for the synthesis of this compound.

Materials:

-

5-tert-butyl-2-ethoxybenzenesulfonyl chloride

-

Morpholine

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve 5-tert-butyl-2-ethoxybenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add morpholine (1.1 eq) dropwise to the cooled solution, followed by the dropwise addition of triethylamine (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

Structural Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.3 ppm), the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons), the aromatic protons (with specific splitting patterns corresponding to the substitution on the benzene ring), and the morpholine protons (typically two multiplets corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms).[5][6] The morpholine protons often exhibit a distinct pattern due to the chair conformation of the ring.[5]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the quaternary carbons of the tert-butyl group and the aromatic ring, the carbons of the ethoxy group, and the methylene carbons of the morpholine ring.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or another soft ionization technique will likely show the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can provide further structural information.[7]

In Silico ADMET Profiling

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial component of modern drug discovery, helping to identify potential liabilities early in the development process and reduce late-stage attrition of drug candidates.[8][9] A variety of in silico tools and models are available to predict these properties based on the molecular structure.

Caption: A generalized workflow for in silico ADMET prediction.

For this compound, a preliminary in silico ADMET assessment would likely involve the prediction of the following key parameters:

-

Absorption:

-

Human Intestinal Absorption (HIA): Prediction of the extent of absorption from the gastrointestinal tract.

-

Caco-2 Permeability: An in vitro model for predicting intestinal drug absorption.

-

-

Distribution:

-

Blood-Brain Barrier (BBB) Penetration: Prediction of whether the compound can cross the BBB, which is crucial for CNS-targeted drugs.

-

Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood, which affects its free concentration and efficacy.

-

-

Metabolism:

-

Cytochrome P450 (CYP) Inhibition/Induction: Prediction of interactions with major drug-metabolizing enzymes, which can lead to drug-drug interactions.

-

-

Excretion:

-

Renal Clearance: Prediction of the rate at which the drug is cleared from the body by the kidneys.

-

-

Toxicity:

-

hERG Inhibition: Prediction of potential cardiotoxicity.

-

Ames Mutagenicity: Prediction of the potential for the compound to cause DNA mutations.

-

It is important to note that these are predictive models and any concerning results should be validated through in vitro and in vivo experimental studies.

Conclusion

This technical guide has provided a detailed overview of this compound, from its fundamental molecular identifiers to its predicted physicochemical properties, a plausible synthetic route, and the application of in silico ADMET profiling. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to further investigate and potentially develop this compound as a lead candidate in their research programs. The integration of computational tools and experimental validation will be crucial in fully elucidating the therapeutic potential of this and other novel chemical entities.

References

-

Pharmaron. ADMET Predictor: In Silico Screening | Early Drug Discovery. [Link]

-

ACS Publications. Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. [Link]

-

PubMed. Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

-

PubMed. A Recent Appraisal of Artificial Intelligence and In Silico ADMET Prediction in the Early Stages of Drug Discovery. [Link]

-

IntechOpen. In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link]

-

TDEC. Physicochemical Properties. [Link]

-

ResearchGate. Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. [Link]

-

eScholarship.org. Advancing physicochemical property predictions in computational drug discovery. [Link]

-

MDPI. Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. [Link]

-

PMC. A New Strategy for the Synthesis of Substituted Morpholines. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

ResearchGate. synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Organometallics. NMR Chemical Shifts. [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

-

ResearchGate. Optimized structure of 4-(benzenesulfonyl)-morpholine along with atomic numbered scheme. [Link]

-

Springer. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

-

PMC. tert-Butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate. [Link]

-

NIST. Morpholine - Mass Spectrum. [Link]

-

arXiv. Predicting the aqueous solubility of drug molecules using machine learning. [Link]

-

ResearchGate. Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. [Link]

-

MassBank. N-Nitrosomorpholine (NMOR); LC-ESI-QFT; MS2; CE: 30; R=70000; [M+H]+. [Link]

-

PubChem. N-pentylhexadecanamide. [Link]

-

PubChem. CID 150847. [Link]

-

PubChem. Hwtwlcyhpivyns-uhfffaoysa-. [Link]

-

ResearchGate. Physicochemical properties distribution for morpholines series. [Link]

Sources

- 1. pharmaron.com [pharmaron.com]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Recent Appraisal of Artificial Intelligence and In Silico ADMET Prediction in the Early Stages of Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of Tert-butyl Ethoxybenzenesulfonyl Morpholine Derivatives

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of tert-butyl ethoxybenzenesulfonyl morpholine derivatives, a compound class of interest in modern drug development. Recognizing that thermodynamic stability is a critical determinant of a drug candidate's safety, efficacy, and shelf-life, this document synthesizes foundational principles with actionable, field-proven experimental protocols. We delve into the specific structural contributions of the sulfonylmorpholine, ethoxybenzene, and tert-butyl moieties to the overall molecular stability. Detailed, step-by-step methodologies for forced degradation studies and thermal analysis are provided, grounded in the authoritative standards of the International Council for Harmonisation (ICH). The guide is designed for researchers, scientists, and drug development professionals, offering the causal insights behind experimental design and enabling the proactive identification of potential stability liabilities.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, chief among them being the assurance of its stability. Thermodynamic stability, a measure of a molecule's energy state relative to its degradation products, is a cornerstone of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission. An unstable compound can lead to a loss of potency, the formation of toxic degradants, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes.

This guide focuses on tert-butyl ethoxybenzenesulfonyl morpholine derivatives. Understanding the intrinsic stability of this specific chemical scaffold is paramount. The structure combines several key functional groups, each with its own susceptibility to degradation:

-

Benzenesulfonyl Morpholine Core: The sulfonamide linkage and the morpholine ring are common pharmacophores. The morpholine ring, while often used to improve pharmacokinetic properties, can be susceptible to oxidation.[1] The sulfonamide group is generally stable but can undergo hydrolysis under extreme pH conditions.

-

tert-Butyl Group: This bulky group provides significant steric hindrance, which can act as a "steric shield" to protect adjacent, more labile functional groups from enzymatic or chemical attack.[2] Its presence often locks the molecule into a more stable conformation, minimizing destabilizing intramolecular interactions.[3]

-

Ethoxybenzene Moiety: The ether linkage on the aromatic ring can be a site for oxidative cleavage. The electronic properties of the benzene ring and its substituents influence the overall stability of the molecule.[4]

Proactively assessing the thermodynamic stability of these derivatives allows for the early identification of potential degradation pathways, informs the development of stable formulations, and establishes appropriate storage conditions and retest periods, all of which are critical for a successful drug development program.

Predicting Potential Degradation Pathways

Before embarking on experimental studies, a theoretical assessment of potential degradation pathways based on the molecule's structure is a crucial first step. For a tert-butyl ethoxybenzenesulfonyl morpholine derivative, several key degradation routes can be hypothesized.

-

Hydrolysis: The primary site for potential hydrolytic degradation is the sulfonamide (S-N) bond. While generally robust, this bond can be cleaved under strongly acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and morpholine amine.

-

Oxidation: The molecule presents multiple sites susceptible to oxidation. The nitrogen atom of the morpholine ring can be oxidized to form an N-oxide, which may undergo further rearrangements.[5] The ether linkage of the ethoxybenzene group is another potential site, where oxidation can lead to O-dealkylation or cleavage, forming a phenol and an aldehyde.[6][7][8] The benzylic position of the ethoxy group is also susceptible to oxidation.

-

Photodegradation: Aromatic systems, such as the ethoxybenzene ring, can absorb UV light, leading to photolytic degradation. This can involve radical-mediated reactions, potentially leading to cleavage of the sulfonyl group or transformations on the aromatic ring.

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The bulky tert-butyl group, while sterically protective, can be eliminated under certain thermal stress conditions. The overall thermal stability will be a function of the weakest bond in the molecule.

The following diagram illustrates these potential degradation pathways.

Caption: Workflow for Thermal Analysis of a Drug Substance.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment. They involve subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally generate degradation products. [5]The primary goals, as outlined in ICH guideline Q1A(R2), are to identify likely degradation products, elucidate degradation pathways, and demonstrate the specificity of the analytical methods used for stability studies. [3][9]A target degradation of 5-20% is generally considered optimal to generate sufficient degradants without forming irrelevant secondary products. [3] 3.2.1 General Protocol for Forced Degradation

-

Sample Preparation: Prepare a stock solution of the drug substance, typically at 1 mg/mL, in a suitable solvent (e.g., acetonitrile/water). [3]For solid-state studies, use the neat drug substance.

-

Stress Conditions: Expose aliquots of the stock solution or solid drug substance to the stress conditions detailed below.

-

Time Points: Sample at multiple time points (e.g., 0, 2, 8, 24, 48 hours) to understand the kinetics of degradation.

-

Neutralization/Quenching: After exposure, neutralize acidic and basic samples and quench oxidative reactions before analysis to prevent further degradation.

-

Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) and mass spectrometry (MS) detector. [2][5]6. Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the parent drug and the levels of all degradation products should ideally be between 95-105%. [2] 3.2.2 Specific Stress Conditions

-

Acid Hydrolysis:

-

Protocol: To the drug solution, add an equal volume of 0.1 N HCl. Store at a controlled temperature (e.g., 60°C). At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 N NaOH. [3] * Causality: This condition probes the stability of acid-labile groups, primarily the sulfonamide linkage.

-

-

Base Hydrolysis:

-

Protocol: To the drug solution, add an equal volume of 0.1 N NaOH. Store at a controlled temperature (e.g., 60°C). At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 N HCl. [3] * Causality: This condition assesses the stability of base-labile groups, again targeting the sulfonamide bond and potentially promoting oxidation of the phenol that could be formed from ether cleavage.

-

-

Oxidative Degradation:

-

Protocol: To the drug solution, add an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂). Store at room temperature, protected from light. [3] * Causality: H₂O₂ is a strong oxidizing agent used to simulate oxidative stress. This will challenge the morpholine nitrogen, the ether linkage, and potentially other susceptible sites.

-

-

Thermal Degradation:

-

Protocol: Store the drug substance as a solid in a controlled temperature oven (e.g., 80°C), potentially with controlled humidity (e.g., 75% RH). [2][3]Also, store the drug solution at the same elevated temperature.

-

Causality: This evaluates the intrinsic thermal stability of the molecule in both the solid and solution states.

-

-

Photolytic Degradation:

-

Protocol: Expose the drug substance (solid and solution) to a light source conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [6][10]A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Causality: This study is essential for identifying light-sensitive molecules and determining if light-resistant packaging is required.

-

| Stress Condition | Typical Reagents/Parameters | Potential Lability Site | ICH Guideline |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Sulfonamide (S-N) bond | Q1A(R2) [3] |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Sulfonamide (S-N) bond | Q1A(R2) [3] |

| Oxidation | 3% H₂O₂, Room Temp | Morpholine N, Ether linkage | Q1A(R2) [3] |

| Thermal | 80°C (Solid & Solution) | Weakest covalent bond | Q1A(R2) [3] |

| Photolytic | 1.2M lux-hr (Vis), 200 W-hr/m² (UV) | Aromatic (ethoxybenzene) ring | Q1B [6][10] |

Table 2: Summary of Recommended Forced Degradation Conditions.

Conclusion: A Proactive Approach to Ensuring Stability

The thermodynamic stability of a drug candidate is not a parameter to be confirmed late in development but a critical attribute that must be understood and managed from the earliest stages. For tert-butyl ethoxybenzenesulfonyl morpholine derivatives, a systematic evaluation using the principles and protocols outlined in this guide is essential. By combining a theoretical assessment of the molecule's structural liabilities with rigorous experimental testing—including thermal analysis and comprehensive forced degradation studies—researchers can build a robust stability profile. This proactive approach not only satisfies regulatory expectations but, more importantly, provides the foundational knowledge needed to develop a safe, effective, and stable pharmaceutical product. The insights gained will guide formulation development, define appropriate packaging and storage conditions, and ultimately de-risk the path to clinical and commercial success.

References

-

ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Kinney, K. (2021). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology. [Link]

-

Doherty, S., Guillard, C., & Pichat, P. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions. [Link]

-

Qualitest. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]

-

Lucas, F., et al. (2021). Ether Oxidation by an Evolved Fungal Heme-Peroxygenase: Insights into Substrate Recognition and Reactivity. International Journal of Molecular Sciences. [Link]

-

Schäfer, A., et al. (1998). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology. [Link]

-

Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Alsante, K. M., et al. (2004). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Cassel, R. B., & Behme, R. (2004). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. American Laboratory. [Link]

-

Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. [Link]

-

Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]

-

ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

-

Pharma Engineering. (2019). [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study. [Link]

-

Torontech. (2025). TGA Sample Preparation: A Complete Guide. [Link]

-

de Oliveira, A. C., et al. (2022). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. [Link]

-

Waterman, K. C. (2012). Oxidative Degradation. In Pharmaceutical Stability. Royal Society of Chemistry. [Link]

-

TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

-

Majumdar, S., et al. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments. [Link]

-

ResolveMass Laboratories Inc. (2025). DSC Analysis Pharmaceutical Case Study. [Link]

-

Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

-

Organic Chemistry Portal. (2024). Morpholine synthesis. [Link]

-

Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology. [Link]

-

Chakraborty, S., & O'Connor, K. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. International Journal of Pharmaceutical Sciences and Research. [Link]

-

JECFA. (2004). ALIPHATIC AND AROMATIC ETHERS. Inchem.org. [Link]

-

Kunze, M., et al. (2007). Anaerobic Degradation of Benzene, Toluene, Ethylbenzene, and o-Xylene in Sediment-Free Iron-Reducing Enrichment Cultures. Applied and Environmental Microbiology. [Link]

-

Malarczyk, K., et al. (2013). Abiotic degradation of chlorinated ethanes and ethenes in water. Polish Journal of Environmental Studies. [Link]

-

Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere. [Link]

-

Coates, J. D., et al. (2001). Anaerobic Degradation of Benzene, Toluene, Ethylbenzene, and Xylene Compounds by Dechloromonas Strain RCB. Applied and Environmental Microbiology. [Link]

-

Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

-

Chakraborty, S., & O'Connor, K. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. ResearchGate. [Link]

- CN113072460B. (n.d.). A kind of method for oxidative ring-opening of morpholine derivative and product thereof.

-

de Voogt, P., et al. (2000). Alkylphenol ethoxylates and their degradation products in abiotic and biological samples from the environment. Analusis. [Link]

-

Impact Analytical. (n.d.). Thermal Analysis Techniques. [Link]

-

Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. onyxipca.com [onyxipca.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. biomedres.us [biomedres.us]

- 6. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ether Oxidation by an Evolved Fungal Heme-Peroxygenase: Insights into Substrate Recognition and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) [inchem.org]

Molecular Architecture and Therapeutic Potential of 5-tert-butyl-2-ethoxybenzenesulfonyl Derivatives

Executive Summary

The 5-tert-butyl-2-ethoxybenzenesulfonyl scaffold has emerged as a highly versatile pharmacophore in modern drug discovery and materials science. By systematically tuning the steric bulk and electronic distribution around the benzenesulfonyl core, researchers can precisely modulate protein-ligand interactions. This whitepaper provides an in-depth technical analysis of the retrosynthetic pathways, structure-activity relationships (SAR), and biological applications of these derivatives, with a specific focus on their role as Dihydropteroate Synthase (DHPS) and Carbonic Anhydrase II (CA-II) inhibitors.

Molecular Architecture & Physicochemical Modulators

The unique pharmacological profile of 5-tert-butyl-2-ethoxybenzenesulfonyl derivatives is dictated by the precise spatial arrangement of its substituents[1]:

-

The 5-tert-butyl Group: Acting as a bulky, lipophilic moiety, the tert-butyl group is the primary driver for hydrophobic interactions. In biological targets, it effectively anchors the molecule within deep, non-polar binding pockets, significantly enhancing binding affinity and residence time[1].

-

The 2-ethoxy Group: This electron-donating group fine-tunes the electronic properties of the aromatic ring. Sterically, it restricts the rotational freedom of the adjacent sulfonyl group, locking the molecule into a bioactive conformation that favors specific target engagement[1].

-

The Sulfonyl Core: The sulfonamide or sulfonyl linkage provides a robust, metabolically stable S-N or S-C bond. The oxygen atoms act as strong hydrogen bond acceptors, crucial for interacting with key amino acid residues in enzyme active sites[2].

Retrosynthetic Analysis & Synthetic Workflows

The logical deconstruction of complex derivatives, such as 4-(5-tert-butyl-2-ethoxybenzenesulfonyl)morpholine, relies on the highly reliable disconnection at the sulfur-nitrogen (S-N) bond[1]. This yields two primary synthons: a nucleophilic amine (e.g., morpholine) and the electrophilic 5-tert-butyl-2-ethoxybenzenesulfonyl chloride[3].

Retrosynthetic Pathway Visualization

Retrosynthetic analysis and synthetic pathways for 5-tert-butyl-2-ethoxybenzenesulfonyl derivatives.

Protocol 1: Optimized Synthesis of N-arylsulfonylmorpholines

This protocol describes the nucleophilic acyl substitution at the sulfur atom to generate the morpholine conjugate[3].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 5-tert-butyl-2-ethoxybenzenesulfonyl chloride[4] in anhydrous dichloromethane (DCM).

-

Causality: DCM is selected as an aprotic solvent to completely solubilize the hydrophobic sulfonyl chloride while preventing solvolysis (hydrolysis) of the highly reactive electrophile[3].

-

-

Base Addition: Add 1.5 equivalents of triethylamine (TEA) to the solution and cool the mixture to 0 °C using an ice bath.

-

Causality: TEA acts as an organic acid scavenger. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. Without TEA, the HCl would protonate the morpholine, rendering it non-nucleophilic and halting the reaction[1]. Cooling to 0 °C controls the highly exothermic nature of the initial sulfonylation, preventing thermal degradation and side reactions[3].

-

-

Nucleophile Addition: Dropwise add 1.1 equivalents of morpholine.

-

Kinetic Completion: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours. Monitor via TLC or HPLC[1].

-

Causality: Warming to room temperature provides the necessary activation energy to drive the equilibrium to kinetic completion.

-

-

Isolation: Quench with water, extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and purify via crystallization or column chromatography[1].

Note: Similar sulfonylation conditions are employed for synthesizing other derivatives, such as 1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole, where benzimidazole acts as the nucleophile[5].

Biological Targets & Binding Dynamics

Derivatives of this scaffold have shown significant promise as targeted inhibitors in both antimicrobial and enzymatic regulation contexts[2].

Dihydropteroate Synthase (DHPS) Inhibition

Bacteria synthesize essential folic acid via the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, catalyzed by DHPS[2]. Because humans absorb folate from their diet and lack DHPS, it is a highly selective antimicrobial target[2]. The 5-tert-butyl-2-ethoxybenzenesulfonyl derivatives act as structural analogues to PABA, competitively binding to the active site[2].

Folate biosynthesis pathway illustrating competitive DHPS inhibition by the sulfonyl derivative.

Quantitative Binding Data

Molecular dynamics (MD) simulations and in silico docking studies reveal the thermodynamic stability of these complexes. The sulfonamide group forms critical hydrogen bonds, while the tert-butyl group engages in hydrophobic contacts within the PABA binding pocket[1].

Table 1: In Silico Simulation Results for Target Binding[1]

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | MD Simulation Stability (RMSD, Å) |

| E. coli DHPS | -9.8 | Arg63, Lys221, Ser222 | 1.2 ± 0.3 |

| Human Carbonic Anhydrase II | -7.5 | His94, His96, Thr199 | 2.5 ± 0.8 |

Table 2: Representative In Vitro Antimicrobial Activity Profile[2]

| Microbial Strain | Gram Stain | MIC (µg/mL) | Resistance Mechanism |

| Staphylococcus aureus (MRSA) | Positive | 16 | Altered DHPS |

| Escherichia coli | Negative | >64 | Efflux pumps / Insensitive DHPS |

Experimental Validation & Self-Validating Assays

To ensure data integrity during SAR studies, biological evaluation must rely on self-validating assay architectures.

Protocol 2: High-Throughput Screening (HTS) Assay for DHPS Inhibition

This protocol outlines a robust, self-validating system for quantifying the IC50 of synthesized derivatives against recombinant DHPS.

Step-by-Step Methodology:

-

Assay Setup: In a 384-well microtiter plate, combine recombinant E. coli DHPS enzyme, 7,8-dihydropterin pyrophosphate (DHPPP), and the test compound (serial dilutions in DMSO).

-

Self-Validating Controls:

-

Positive Control: Sulfamethoxazole (a known DHPS inhibitor) to validate the assay's dynamic range and sensitivity.

-

Negative Control: 1% DMSO vehicle to establish baseline, uninhibited enzyme kinetics.

-

Causality: Incorporating these controls directly into the plate layout ensures that any observed inhibition is compound-specific and not an artifact of buffer degradation or enzyme denaturation.

-

-

Reaction Initiation: Add PABA to initiate the catalytic conversion.

-

Orthogonal Detection: Monitor the reaction using a dual-readout system.

-

Primary Readout: Measure the depletion of PABA via fluorescence (Ex: 290 nm / Em: 340 nm).

-

Secondary Readout: Quantify the release of the pyrophosphate byproduct using a coupled enzyme system (e.g., EnzChek Pyrophosphate Assay) measuring absorbance at 360 nm.

-

Causality: Relying on a single readout (like fluorescence) is susceptible to false positives if the test compound is an autofluorescent pan-assay interference compound (PAIN). The orthogonal pyrophosphate readout self-validates the primary data, ensuring true target engagement.

-

Conclusion

The 5-tert-butyl-2-ethoxybenzenesulfonyl scaffold provides a highly tunable platform for drug discovery. Through rigorous retrosynthetic planning and optimized sulfonylation protocols, researchers can generate diverse libraries of morpholine, piperazine, and benzimidazole derivatives. By coupling these synthetic efforts with self-validating biological assays, the development of next-generation DHPS and Carbonic Anhydrase inhibitors can be significantly accelerated.

References

-

Benchchem. "this compound: Impact of Benzenesulfonyl Substitutions." Benchchem. URL:[1]

-

Sigma-Aldrich. "5-(tert-Butyl)-2-ethoxybenzene-1-sulfonyl chloride." Sigma-Aldrich. URL:[4]

-

Vulcanchem. "1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole." Vulcanchem. URL:[5]

-

Benchchem. "Investigation of Biological Interactions and Mechanistic Pathways for 4 5 Tert Butyl 2 Ethoxybenzenesulfonyl Morpholine Analogues." Benchchem. URL:[2]

-

Benchchem. "Reaction of Benzenesulfonyl Chlorides with Morpholine." Benchchem. URL:[3]

Sources

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. 5-(tert-Butyl)-2-ethoxybenzene-1-sulfonyl chloride [sigmaaldrich.com]

- 5. 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole (881478-09-7) for sale [vulcanchem.com]

Methodological & Application

Step-by-step synthesis of 4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine

Application Note: Step-by-Step Synthesis and Optimization of 4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine

Executive Summary & Scientific Rationale

The targeted design of sulfonylmorpholine conjugates is a critical vector in modern structure-based drug discovery. Molecules such as this compound are engineered with specific substitution patterns to fine-tune their steric and electronic properties[1]. The tert-butyl group at the 5-position serves as a bulky, lipophilic moiety designed to engage in hydrophobic interactions within specific target protein pockets, while the ethoxy group modulates the electronic density and conformational geometry of the aromatic ring[1]. This application note details a robust, self-validating three-phase synthetic protocol starting from commercially available 4-tert-butylphenol[2].

Retrosynthetic Analysis

Retrosynthetic deconstruction of the target scaffold relies on reliable, high-yielding disconnections. The primary disconnection occurs at the sulfur-nitrogen (S-N) bond of the sulfonamide linkage, yielding a morpholinium cation and a 5-tert-butyl-2-ethoxybenzenesulfonyl anion[1]. Further C-S disconnection of the sulfonyl chloride reveals 1-tert-butyl-4-ethoxybenzene, which is derived from 4-tert-butylphenol via a C-O disconnection (O-alkylation).

Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocols

Phase 1: O-Ethylation of 4-tert-butylphenol (Williamson Ether Synthesis)

Causality & Mechanism: The initial step requires the O-ethylation of 4-tert-butylphenol[2]. While alternative green methodologies employ diethyl carbonate[3], traditional Williamson ether syntheses utilizing ethyl iodide in the presence of a weak base (K₂CO₃) provide rapid, quantitative conversion. The polar aprotic solvent (DMF) accelerates the Sₙ2 nucleophilic attack of the phenoxide ion on the ethyl halide.

Self-Validating Protocol:

-

Initiation: Charge an oven-dried round-bottom flask with 4-tert-butylphenol (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMF (0.5 M). Stir at room temperature for 30 minutes.

-

Validation: The suspension will transition to a slight yellow tint, indicating phenoxide formation.

-

-

Alkylation: Add ethyl iodide (1.2 equiv) dropwise via syringe. Heat the reaction mixture to 60 °C.

-

In-Process Quality Control (IPQC): Monitor via TLC (Hexanes/Ethyl Acetate 9:1). The reaction is complete when the phenolic starting material (R_f ~0.3) is fully consumed, replaced by a non-polar spot (R_f ~0.8).

-

Workup: Cool to room temperature, quench with distilled water (3x volume), and extract with ethyl acetate (3x). Wash the combined organic layers with 1 M NaOH (to remove unreacted phenol), water, and brine.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-tert-butyl-4-ethoxybenzene as a pale oil.

Phase 2: Regioselective Electrophilic Aromatic Chlorosulfonation

Causality & Mechanism: The conversion of 1-tert-butyl-4-ethoxybenzene to the sulfonyl chloride relies on electrophilic aromatic substitution[1]. The ethoxy group is a strong ortho/para-directing activator. Due to the steric bulk of the para-tert-butyl group, the electrophile (chlorosulfonic acid) regioselectively attacks the position ortho to the ethoxy group, yielding 5-tert-butyl-2-ethoxybenzenesulfonyl chloride.

Self-Validating Protocol:

-

Initiation: Dissolve 1-tert-butyl-4-ethoxybenzene (1.0 equiv) in anhydrous dichloromethane (DCM) (0.3 M). Cool to 0 °C in an ice bath under an argon atmosphere.

-

Electrophilic Addition: Slowly add chlorosulfonic acid (3.0 equiv) dropwise over 30 minutes.

-

Validation: Vigorous evolution of HCl gas will occur; ensure proper venting through a base trap.

-

-

Propagation: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

IPQC: Quench a 10 µL aliquot in 1 mL of methanol and analyze via LC-MS. The formation of the methyl sulfonate ester (m/z 273.1) confirms the presence of the highly reactive sulfonyl chloride.

-

Workup: Carefully pour the reaction mixture over crushed ice to quench excess acid. Extract the aqueous layer with DCM (2x). Wash the organic layer with cold water and brine, dry over MgSO₄, and concentrate in vacuo at a low temperature (<30 °C) to prevent thermal degradation.

Phase 3: Nucleophilic Acyl Substitution (Sulfonamidation)

Causality & Mechanism: The final step is a nucleophilic acyl substitution at the sulfur atom[1]. Triethylamine (TEA) acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion and preventing the protonation of the morpholine nucleophile[1].

Self-Validating Protocol:

-

Initiation: Dissolve the crude 5-tert-butyl-2-ethoxybenzenesulfonyl chloride (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0 °C.

-

Base Addition: Add triethylamine (2.0 equiv) to the solution.

-

Nucleophilic Attack: Add morpholine (1.2 equiv) dropwise.

-

Validation: The reaction mixture will immediately become cloudy as triethylamine hydrochloride precipitates, visually confirming the substitution event.

-

-

Propagation: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

-

IPQC: Monitor via LC-MS. The target compound will appear at an exact mass of [M+H]⁺ 328.15.

-

Workup: Dilute with DCM and wash sequentially with 1 M HCl (to remove excess morpholine and TEA), saturated NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via recrystallization from hot ethanol to yield this compound as a crystalline solid.

Three-phase experimental workflow for the synthesis of the target sulfonylmorpholine.

Quantitative Data & Optimization Summary

| Reaction Phase | Key Reagents | Solvent | Temp (°C) | Time (h) | Target Intermediate / Product | Analytical Marker |

| 1. O-Ethylation | 4-tert-butylphenol, EtI, K₂CO₃ | DMF | 60 | 4-6 | 1-tert-butyl-4-ethoxybenzene | TLC: R_f ~0.8 (9:1 Hex/EtOAc) |

| 2. Chlorosulfonation | ClSO₃H (3.0 eq) | DCM | 0 → 25 | 2-4 | 5-tert-butyl-2-ethoxybenzenesulfonyl chloride | LC-MS: m/z 273.1 (MeOH quench) |

| 3. Sulfonamidation | Morpholine, TEA | DCM | 0 → 25 | 2-4 | This compound | LC-MS: m/z 328.15[M+H]⁺ |

References

-

[3] Title: Aryl ethyl ethers prepared by ethylation using diethyl carbonate Source: Taylor & Francis (tandfonline.com) URL: [Link]

Sources

Application Note: Optimized Reaction Conditions for the Sulfonylation of Morpholine with Benzenesulfonyl Chlorides

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

The synthesis of sulfonamides via the reaction of secondary amines with sulfonyl chlorides is a foundational transformation in medicinal chemistry. The sulfonamide motif is a critical pharmacophore found in numerous FDA-approved drugs, acting as a stable, bioisosteric replacement for amides that modulates the physicochemical properties of drug candidates ().

Specifically, the sulfonylation of morpholine with benzenesulfonyl chloride yields 4-(phenylsulfonyl)morpholine (N-benzenesulfonyl morpholine). The reaction proceeds via a bimolecular nucleophilic substitution (

The Causality of Experimental Design

To drive this reaction to completion, the generated HCl must be continuously scavenged. Morpholine has a

Figure 1: Mechanistic pathway of the sulfonylation reaction.

Parameter Optimization & Quantitative Data

The choice of solvent and base dictates the kinetic profile and the downstream purification strategy. Below is a comparative summary of the three most common reaction environments for this transformation.

Table 1: Optimization of Reaction Conditions

| Parameter | Protocol A (Standard Anhydrous) | Protocol B (Nucleophilic Catalysis) | Protocol C (Schotten-Baumann) |

| Solvent | Dichloromethane (DCM) | Anhydrous Acetone | Water / DCM (1:1 Biphasic) |

| Base | Triethylamine (TEA) | Pyridine | NaOH (aq) |

| Stoichiometry (Amine:Base:Electrophile) | 1.0 : 1.2 : 1.1 | 1.0 : 2.0 : 1.1 | 1.0 : 2.0 : 1.2 |

| Temperature Profile | 0 °C → 25 °C | 25 °C (RT) | 0 °C → 25 °C |

| Reaction Time | 2 - 4 hours | 2 hours | 4 - 6 hours |

| Typical Yield | 85 - 95% | 80 - 90% | 75 - 85% |